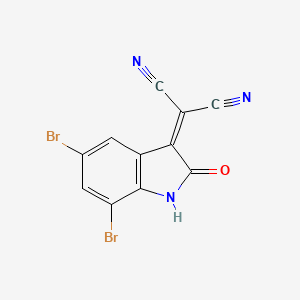
2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile is a synthetic organic compound with a complex structure. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring bromine atoms and a nitrile group, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile typically involves multiple steps, starting with the preparation of the indole coreThe reaction conditions often require the use of strong acids or bases, and the process may involve heating and refluxing to achieve the desired product .
Análisis De Reacciones Químicas
2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Aplicaciones Científicas De Investigación
2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cell proliferation.
Industry: It is used in the development of dyes and pigments, as well as in the synthesis of materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and nitrile group allow it to form strong interactions with these targets, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile can be compared with other indole derivatives, such as:
5,7-dibromo-2-(5,7-dibromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one: This compound has a similar structure but with additional bromine atoms, which may affect its reactivity and biological activity.
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound features fluorine atoms instead of bromine, which can lead to different chemical and biological properties.
5-bromo-1-decyl-2,3-dihydro-1H-indolin-2-one: This compound has a different substitution pattern and alkyl chain, affecting its solubility and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H3Br2N3O |
|---|---|
Peso molecular |
352.97 g/mol |
Nombre IUPAC |
2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H3Br2N3O/c12-6-1-7-9(5(3-14)4-15)11(17)16-10(7)8(13)2-6/h1-2H,(H,16,17) |
Clave InChI |
REJQQVNRZCZSDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=C(C#N)C#N)C(=O)N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















